molecular formula C19H25Cl3N2O B13712626 (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride

(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride

Cat. No.: B13712626
M. Wt: 403.8 g/mol
InChI Key: GBVPOZKTNXLKST-JQDLGSOUSA-N
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Description

®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and runny nose . The compound is a modified form of cetirizine, designed to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves several steps, starting from the parent compound cetirizine. The process typically includes:

    De-carboxymethylation: This step involves the removal of the carboxymethyl group from cetirizine. Common reagents used in this reaction include strong acids or bases under controlled temperature conditions.

    Ethanol Addition: The next step involves the addition of ethanol to the modified cetirizine molecule. This reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ethanol derivative.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the ethanol derivative into its dihydrochloride salt form.

Industrial Production Methods

Industrial production of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at each step to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a compound responsible for allergic symptoms, to its receptors. As a result, the compound alleviates symptoms such as itching, sneezing, and runny nose. The molecular targets include histamine H1 receptors, and the pathways involved are related to the histamine signaling cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is unique due to its modified structure, which enhances its pharmacological properties. Compared to cetirizine and levocetirizine, it may offer improved efficacy and reduced side effects. Its ethanol derivative form also contributes to its unique chemical and physical properties .

Properties

Molecular Formula

C19H25Cl3N2O

Molecular Weight

403.8 g/mol

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H/t19-;;/m1../s1

InChI Key

GBVPOZKTNXLKST-JQDLGSOUSA-N

Isomeric SMILES

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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